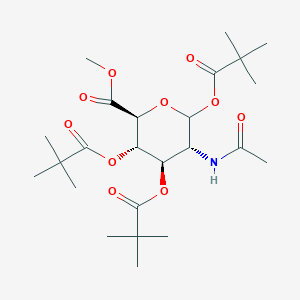
Methyl 1,3,4-Tri-O-pivaloyl-N-acetyl-D-glucosaminuronate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1,3,4-Tri-O-pivaloyl-N-acetyl-D-glucosaminuronate is a complex carbohydrate derivative with the molecular formula C24H39NO10 and a molecular weight of 501.57 g/mol. This compound is a key intermediate in the synthesis of N-acetyl-D-glucosaminuronic acid-based sialylmimetics, which are potential sialidase inhibitors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The process typically starts with the acetylation of D-glucosamine, followed by the selective protection of hydroxyl groups using pivaloyl chloride in the presence of a base such as pyridine. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1,3,4-Tri-O-pivaloyl-N-acetyl-D-glucosaminuronate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium iodide (NaI) and trimethylsilyl iodide (Me3SI) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Methyl 1,3,4-Tri-O-pivaloyl-N-acetyl-D-glucosaminuronate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is used in the study of carbohydrate metabolism and enzyme inhibition.
Industry: It is utilized in the production of specialized chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methyl 1,3,4-Tri-O-pivaloyl-N-acetyl-D-glucosaminuronate involves its role as a sialylmimetic. It mimics the structure of sialic acids and inhibits sialidase enzymes, which are involved in the cleavage of sialic acid residues from glycoproteins and glycolipids. This inhibition can affect various biological processes, including cell signaling and pathogen-host interactions.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 1,3,4-Tri-O-acetyl-N-acetyl-D-glucosaminuronate
- Methyl 1,3,4-Tri-O-benzoyl-N-acetyl-D-glucosaminuronate
Uniqueness
Methyl 1,3,4-Tri-O-pivaloyl-N-acetyl-D-glucosaminuronate is unique due to its specific pivaloyl protection, which provides enhanced stability and resistance to hydrolysis compared to acetyl or benzoyl derivatives. This makes it particularly useful in synthetic applications where stability is crucial.
Propiedades
Fórmula molecular |
C24H39NO10 |
|---|---|
Peso molecular |
501.6 g/mol |
Nombre IUPAC |
methyl (2S,3S,4R,5R)-5-acetamido-3,4,6-tris(2,2-dimethylpropanoyloxy)oxane-2-carboxylate |
InChI |
InChI=1S/C24H39NO10/c1-12(26)25-13-14(33-19(28)22(2,3)4)15(34-20(29)23(5,6)7)16(17(27)31-11)32-18(13)35-21(30)24(8,9)10/h13-16,18H,1-11H3,(H,25,26)/t13-,14-,15+,16+,18?/m1/s1 |
Clave InChI |
VRHMRTNEHZBGQK-SNEBPLELSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1OC(=O)C(C)(C)C)C(=O)OC)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C |
SMILES canónico |
CC(=O)NC1C(C(C(OC1OC(=O)C(C)(C)C)C(=O)OC)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


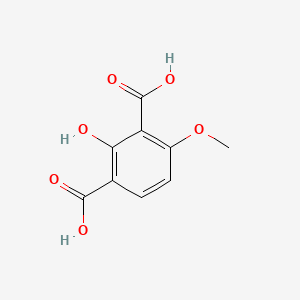
![1-(3-Bromo-4-fluorophenyl)-3-[3-(1-methylpyrazol-4-yl)quinoxalin-6-yl]urea](/img/structure/B13837581.png)
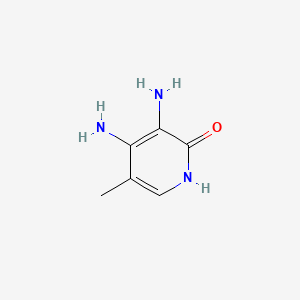
![[1-Hydroxy-2-[3-(2-hydroxy-2,2-diphosphonoethyl)imidazol-1-ium-1-yl]-1-phosphonoethyl]phosphonic acid](/img/structure/B13837590.png)
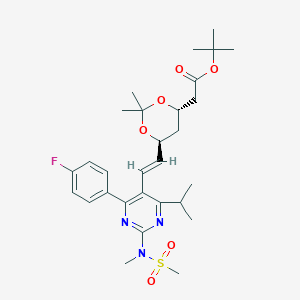
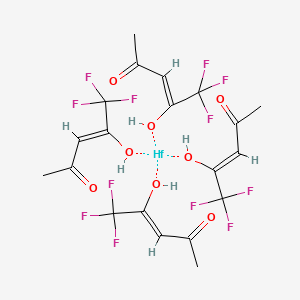
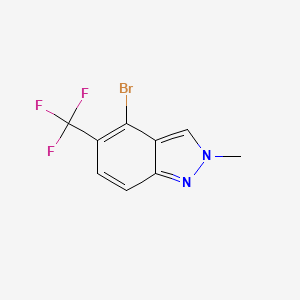
![N-[[2'-(2H-Tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine methyl ester](/img/structure/B13837618.png)
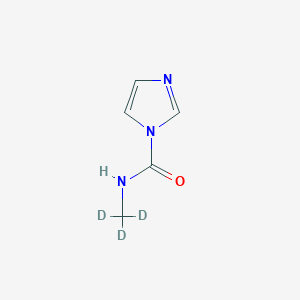

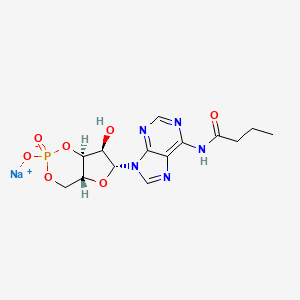
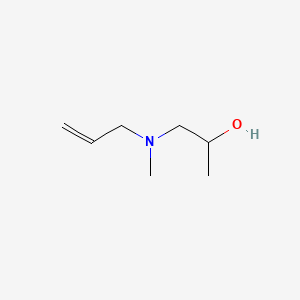
![5-Hydroxy-4-oxo-3-[4-(sulfooxy)phenyl]-4H-1-benzopyran-7-yl ss-D-Glucopyranosiduronic Acid Disodium Salt](/img/structure/B13837667.png)

